![molecular formula C24H28N10O8S4 B12503723 diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)](/img/structure/B12503723.png)
diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including ethoxycarbonyl, triazole, and thiadiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE typically involves multi-step organic synthesis. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as nucleophilic substitution, cyclization, and esterification to form the final product. Specific reagents and catalysts are used at each step to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to achieve the desired product at a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur and nitrogen atoms.
Reduction: Reduction reactions can target the ethoxycarbonyl groups, converting them into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups into the triazole or thiadiazole rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE
- ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C24H28N10O8S4 |
|---|---|
Poids moléculaire |
712.8 g/mol |
Nom IUPAC |
ethyl 5-[5-ethoxycarbonyl-3-[4-[4-ethoxycarbonyl-5-(4-ethoxycarbonylthiadiazol-5-yl)sulfanyltriazol-1-yl]butyl]triazol-4-yl]sulfanylthiadiazole-4-carboxylate |
InChI |
InChI=1S/C24H28N10O8S4/c1-5-39-19(35)13-17(43-23-15(27-31-45-23)21(37)41-7-3)33(29-25-13)11-9-10-12-34-18(14(26-30-34)20(36)40-6-2)44-24-16(28-32-46-24)22(38)42-8-4/h5-12H2,1-4H3 |
Clé InChI |
JRJIIFOVNCCBKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=N1)CCCCN2C(=C(N=N2)C(=O)OCC)SC3=C(N=NS3)C(=O)OCC)SC4=C(N=NS4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)
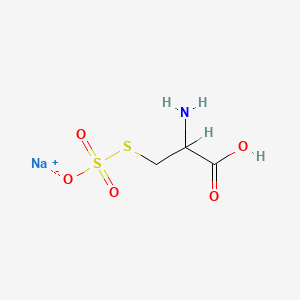
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503658.png)
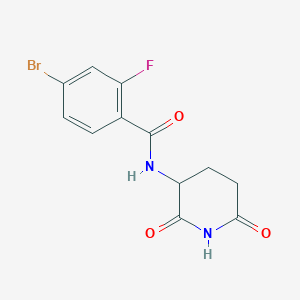
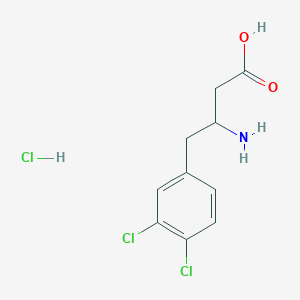
![Ethyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503684.png)
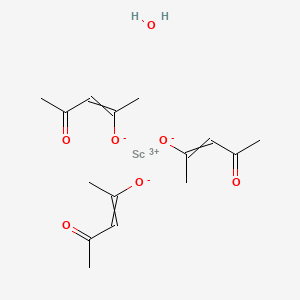
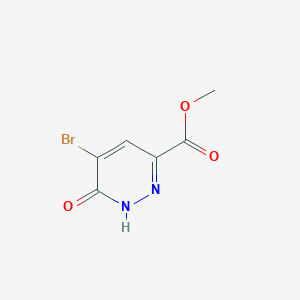
![Methyl 3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503697.png)
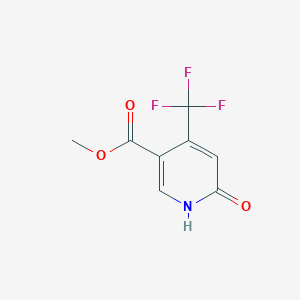
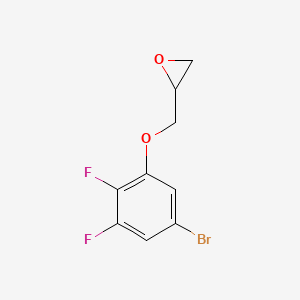
![8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503710.png)
![N-[4-(benzylamino)phenyl]acetamide](/img/structure/B12503715.png)
